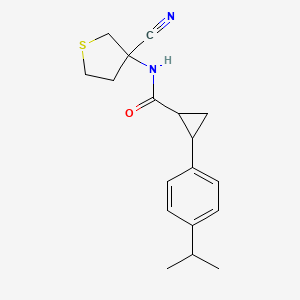
N-(3-Cyanothiolan-3-yl)-2-(4-propan-2-ylphenyl)cyclopropane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(3-Cyanothiolan-3-yl)-2-(4-propan-2-ylphenyl)cyclopropane-1-carboxamide is a useful research compound. Its molecular formula is C18H22N2OS and its molecular weight is 314.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Overview of N-(3-Cyanothiolan-3-yl)-2-(4-propan-2-ylphenyl)cyclopropane-1-carboxamide
This compound is a synthetic compound that belongs to a class of cyclopropane derivatives. These types of compounds often exhibit significant biological activities, including anti-inflammatory, analgesic, and anticancer properties. The specific structural features of this compound suggest potential interactions with various biological targets.
Chemical Structure
The compound can be characterized by the following structural elements:
- Cyclopropane ring : Provides rigidity and can influence the compound's interaction with biological targets.
- Cyanothiolan group : May contribute to unique electronic properties and reactivity.
- Propan-2-ylphenyl moiety : This bulky group can affect the lipophilicity and overall pharmacokinetics of the compound.
The biological activity of compounds like this compound is often attributed to their ability to interact with specific enzymes or receptors in biological systems. The following mechanisms are commonly observed:
- Enzyme Inhibition : Compounds may inhibit key enzymes involved in metabolic pathways, leading to reduced levels of inflammatory mediators or tumor growth factors.
- Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
- Antioxidant Activity : Some derivatives possess antioxidant properties, which can protect cells from oxidative stress.
Case Studies and Research Findings
While direct studies on this compound may be limited, related compounds have demonstrated significant biological activities:
| Compound | Biological Activity | Reference |
|---|---|---|
| 1-Cyano-N-(2,4,5-trichlorophenyl)cyclopropane-1-carboxamide | Exhibited good inhibition of KARI (Ketol-acid reductoisomerase) | Liu et al., 2007; Liu et al., 2009 |
| N-(4-fluorophenyl)-cyclopropane carboxamide | Showed anti-inflammatory effects in animal models | Research on cyclopropane derivatives |
Potential Applications
Given its structural characteristics, this compound may have applications in various fields:
- Medicinal Chemistry : As a potential drug candidate for treating inflammatory diseases or cancer.
- Pharmacological Research : To study its effects on specific biological pathways and mechanisms.
- Material Science : Due to its unique structure, it may be explored for developing new materials with specific properties.
Eigenschaften
IUPAC Name |
N-(3-cyanothiolan-3-yl)-2-(4-propan-2-ylphenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-12(2)13-3-5-14(6-4-13)15-9-16(15)17(21)20-18(10-19)7-8-22-11-18/h3-6,12,15-16H,7-9,11H2,1-2H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJORRDNSKICRLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CC2C(=O)NC3(CCSC3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













